![molecular formula C16H12Cl2N2O2 B5690493 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)
3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone, also known as DCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCQ belongs to the class of quinazolinone derivatives and has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The exact mechanism of action of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as topoisomerase II and tyrosine kinases, which are involved in cell proliferation and survival. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to induce DNA damage and to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, to induce apoptosis in cancer cells, and to reduce the production of inflammatory cytokines. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to reduce the replication of viruses such as HIV and hepatitis C virus. In addition, 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to have low toxicity, which makes it a safe compound for use in lab experiments. However, one of the limitations of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone. One area of research is the development of new 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific molecular targets of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone in vivo and to explore its potential therapeutic applications in the treatment of cancer, inflammation, and viral infections.
Conclusion:
In conclusion, 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the growth and proliferation of cancer cells, to induce apoptosis in cancer cells, and to reduce the production of inflammatory cytokines. Despite its limitations, 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is a promising compound for the development of new therapeutic agents, and further research is needed to fully explore its potential.
合成法
The synthesis of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 3,4-dichlorophenoxyethanol. This intermediate is then reacted with 2-aminobenzamide to form 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone. The overall synthesis of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is shown below:
科学的研究の応用
3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to exhibit anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of inflammatory cytokines and to reduce the replication of viruses such as HIV and hepatitis C virus.
特性
IUPAC Name |
3-[2-(3,4-dichlorophenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-6-5-11(9-14(13)18)22-8-7-20-10-19-15-4-2-1-3-12(15)16(20)21/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQAHSDJVZEVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7021929 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)
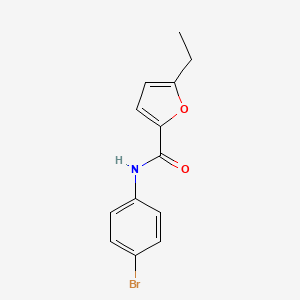
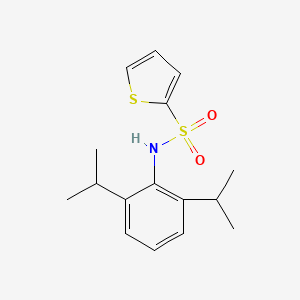
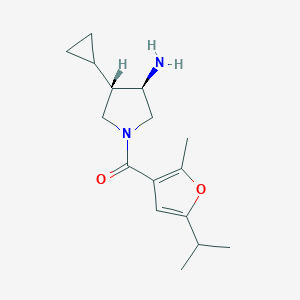
![N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
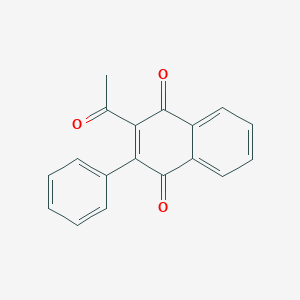
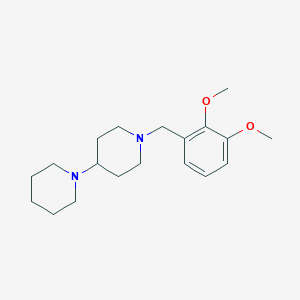
![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)
![methyl N-({3-oxo-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]dec-8-yl}carbonyl)glycinate](/img/structure/B5690476.png)
![1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
![8-methoxy-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)chromane-3-carboxamide](/img/structure/B5690483.png)
![8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690484.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)
